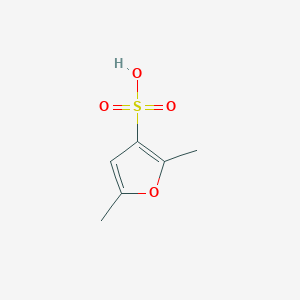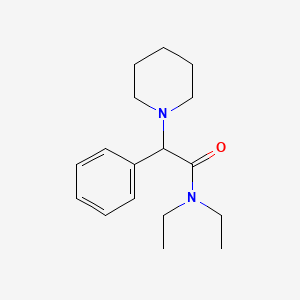
2,5-Dimethylfuran-3-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethylfuran-3-sulfonic acid is an organic compound with the molecular formula C6H8O4S. It is a derivative of furan, a heterocyclic organic compound, and features both methyl and sulfonic acid functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylfuran-3-sulfonic acid typically involves the sulfonation of 2,5-dimethylfuran. One common method is the reaction of 2,5-dimethylfuran with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-sulfonation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient separation and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylfuran-3-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted furan compounds .
Scientific Research Applications
2,5-Dimethylfuran-3-sulfonic acid has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethylfuran-3-sulfonic acid involves its interaction with various molecular targets and pathways. The sulfonic acid group can participate in acid-base reactions, while the furan ring can undergo electrophilic and nucleophilic attacks. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A related compound without the sulfonic acid group, used as a biofuel and chemical intermediate.
Furan-2-sulfonic acid: A similar compound with a sulfonic acid group at a different position on the furan ring.
2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups, used in the production of biodegradable polymers.
Uniqueness
2,5-Dimethylfuran-3-sulfonic acid is unique due to the presence of both methyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications .
Properties
CAS No. |
91458-09-2 |
|---|---|
Molecular Formula |
C6H8O4S |
Molecular Weight |
176.19 g/mol |
IUPAC Name |
2,5-dimethylfuran-3-sulfonic acid |
InChI |
InChI=1S/C6H8O4S/c1-4-3-6(5(2)10-4)11(7,8)9/h3H,1-2H3,(H,7,8,9) |
InChI Key |
QZVGARLXKUKHPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(O1)C)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(E)-[2-bromo-4-(diethylamino)phenyl]methylideneamino]-N-phenylnaphthalen-1-amine](/img/structure/B14346470.png)

![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)

![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)

![Zinc, chloro[4-(dimethylamino)phenyl]-](/img/structure/B14346485.png)




![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)

